molecular formula C17H17NO2 B268591 N-[3-(allyloxy)phenyl]-2-methylbenzamide

N-[3-(allyloxy)phenyl]-2-methylbenzamide

Cat. No.: B268591
M. Wt: 267.32 g/mol
InChI Key: SUGZHKJUUJBEAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(allyloxy)phenyl]-2-methylbenzamide is a benzamide derivative characterized by a 2-methyl group on the benzoyl ring and a 3-allyloxy-substituted phenylamine moiety. This compound has been identified as a bioactive agent with antifungal properties, specifically inhibiting Candida albicans filamentation . Its structural features make it a candidate for further exploration in medicinal chemistry and agrochemical applications.

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

2-methyl-N-(3-prop-2-enoxyphenyl)benzamide

InChI

InChI=1S/C17H17NO2/c1-3-11-20-15-9-6-8-14(12-15)18-17(19)16-10-5-4-7-13(16)2/h3-10,12H,1,11H2,2H3,(H,18,19)

InChI Key

SUGZHKJUUJBEAD-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OCC=C

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OCC=C

Origin of Product

United States

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular weights, and biological activities:

Compound Name Benzamide Substituent Phenyl Substituent Molecular Weight Biological Activity Reference
N-[3-(allyloxy)phenyl]-2-methylbenzamide 2-methyl 3-allyloxy 283.34 Antifungal (C. albicans)
N-[3-(allyloxy)phenyl]-4-methoxybenzamide 4-methoxy 3-allyloxy 299.33 Antifungal (C. albicans)
Mepronil (2-methyl-N-(3-isopropoxyphenyl)benzamide) 2-methyl 3-isopropoxy 269.33 Pesticide
SARS-CoV-2 PLpro Inhibitor (Compound 19) 2-methyl Complex heterocyclic 504.06 Antiviral (SARS-CoV-2 inhibition)
N-(3-chlorophenyl)-3-(2-methylbenzamido)benzamide 2-methyl 3-chloro, additional BZ* 364.83 Undisclosed (structural study)
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide 3-amino-4-methoxy 3-chloro-2-methyl 334.78 Undisclosed (potential bioactivity)
N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide 2-methyl 4-hydrazinocarbonyl 269.30 Drug design (solubility modulation)

*BZ = benzamide

Structural and Functional Analysis

Substituent Effects on the Benzamide Ring
  • 2-Methyl Group : Common in mepronil , SARS-CoV-2 inhibitors , and the target compound , this group enhances hydrophobicity and may stabilize binding to hydrophobic pockets in target proteins.
  • 3-Amino-4-Methoxy: Introduced in , this combination adds hydrogen-bonding capacity, which could improve solubility or receptor interactions.
Substituent Effects on the Phenyl Ring
  • Allyloxy vs.

Physicochemical Properties

  • Hydrazine Moiety: In N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide , this group introduces hydrogen-bond donor/acceptor sites, likely improving solubility for oral bioavailability.

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